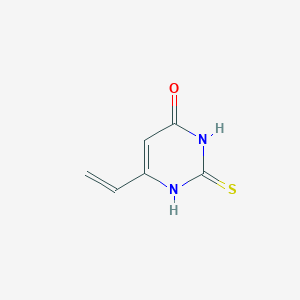

2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-ethenyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c1-2-4-3-5(9)8-6(10)7-4/h2-3H,1H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZCZOVXBYBTHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₈N₄OS

- Molecular Weight : 196.24 g/mol

- CAS Number : 1004-40-6

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor properties. For example, a study highlighted the synthesis of novel alloxazine analogues that showed enhanced selectivity for tumor cells, indicating the potential for these compounds in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that various derivatives possess significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways related to growth and proliferation. This inhibition can lead to altered cellular functions such as reduced cell viability and migration, making it a candidate for further investigation in cancer treatment .

Case Study 1: Antitumor Efficacy

In a controlled study, derivatives of this compound were administered to cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong antitumor potential compared to standard chemotherapeutics.

Case Study 2: Antibacterial Screening

A series of experiments assessed the antibacterial efficacy of synthesized compounds against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as effective antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers apoptotic pathways through caspase activation.

- Antibacterial Mechanism : Disrupts bacterial membrane integrity and inhibits essential metabolic processes.

Data Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, studies have shown that 2-thioxo-6-vinyl derivatives can inhibit viral replication, making them candidates for antiviral drug development. For instance, modifications to the thioxo group enhance the compound's efficacy against specific viral strains.

Antitumor Properties

The compound has also been investigated for its potential antitumor effects. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This property is particularly relevant in the context of developing new chemotherapeutic agents.

Case Study: Synthesis and Testing

A study synthesized various analogs of 2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one and tested their biological activity against different cancer cell lines. The results indicated significant cytotoxicity in certain analogs, suggesting a promising direction for further research in cancer therapeutics.

Agricultural Science Applications

Pesticide Development

The unique chemical structure of this compound makes it an interesting candidate for developing novel pesticides. Its ability to interfere with specific biochemical pathways in pests can lead to effective pest control solutions.

Fungicidal Activity

Research has demonstrated that this compound exhibits fungicidal properties against various plant pathogens. Field trials have shown its effectiveness in controlling fungal diseases in crops, thus supporting its potential use as a biofungicide.

Materials Science Applications

Polymer Chemistry

The vinyl group in the structure allows for polymerization reactions, making this compound useful in the synthesis of novel polymer materials. These materials can have applications in coatings, adhesives, and other industrial products.

Nanotechnology

Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. The ability to modify the release profiles of drugs encapsulated within these nanocarriers can enhance therapeutic efficacy while minimizing side effects.

Data Table: Summary of Applications

| Field | Application | Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral Activity | Inhibits viral replication; potential drug candidate |

| Antitumor Properties | Induces apoptosis in cancer cells | |

| Agricultural Science | Pesticide Development | Effective against pests; potential bio-pesticide |

| Fungicidal Activity | Controls fungal diseases in crops | |

| Materials Science | Polymer Chemistry | Useful for synthesizing novel polymer materials |

| Nanotechnology | Enhances drug delivery systems |

Comparison with Similar Compounds

Antimicrobial Properties

Substituents at the 6-position significantly modulate antimicrobial activity:

Coordination Chemistry

The thione (C=S) and carbonyl (C=O) groups in 2-thioxo-dihydropyrimidinones serve as binding sites for metal ions. For instance:

- Au(III) Complex of 6-Methyl Derivative : Coordinates via S and O atoms, forming a tetrahedral geometry. This complex exhibits improved antimicrobial activity compared to the free ligand .

- Pt(II) Complex of 6-Chlorophenyl Derivative : Shows antiviral activity, likely due to metal-induced DNA intercalation .

The vinyl group in 2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one could offer additional coordination sites or π-backbonding interactions, though experimental validation is needed.

Spectral and Structural Analysis

Key spectral data for analogs:

- 6-Methyl Derivative :

- 6-Phenyl Derivative :

The vinyl substituent would likely introduce distinct NMR signals (e.g., alkene protons at δ 5–6 ppm) and IR stretches for C=C bonds (~1600 cm⁻¹).

Preparation Methods

One-Pot Multi-Component Condensation Using Thiourea and Vinyl Precursors

General Approach:

The compound can be synthesized via a one-pot three-component reaction involving thiourea, an aldehyde or vinyl precursor, and a 1,3-dicarbonyl compound under solvent-free or mild solvent conditions. Catalysts such as metal nitrates (e.g., Bi(NO3)3·5H2O), Lewis acids (ZrCl4), or bio-based magnetic nano-catalysts have been employed to facilitate the reaction with good to excellent yields.-

- Bi(NO3)3·5H2O or ZrCl4 catalysis under solvent-free conditions at elevated temperatures (around 70°C)

- Fe3O4@nano-cellulose/Sb(V) magnetic nano-catalyst under solvent-free conditions using an electrical mortar-heater at 70°C, enabling easy catalyst recovery by magnetic separation and reusability up to four cycles without significant loss of activity.

-

- High yield (up to 98%)

- Eco-friendly solvent-free conditions

- Simple work-up and catalyst recyclability

- Short reaction times (4–20 minutes in optimized conditions)

Stepwise Synthesis via Condensation of Ethylcyanoacetate and Thiourea

Procedure:

A two-step synthesis involves refluxing thiourea with ethylcyanoacetate in dry ethanol with sodium metal to generate 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one intermediates. Subsequent alkylation (e.g., with methyl iodide) under reflux in methanol yields substituted derivatives.-

- Reflux in absolute methanol or ethanol

- Use of sodium methylate or sodium metal as base

- Alkylation performed with alkyl halides under reflux

-

- Moderate to good yields (typically above 70%)

- Purification by recrystallization from acetone-DMF or ethanol-water mixtures

Detailed Experimental Data and Optimization

Catalyst Screening and Reaction Optimization (Example from Fe3O4@nano-cellulose/Sb(V) Catalyst System)

| Entry | Solvent | Catalyst (g) | Temperature | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Water | 0.03 | Reflux | 18 | 73 | |

| 2 | Ethanol | 0.03 | Reflux | 12 | 80 | |

| 3 | Methanol | 0.03 | Reflux | 20 | 69 | |

| 4 | Acetonitrile | 0.03 | Reflux | 20 | 72 | |

| 6 | None (solvent-free) | 0.03 | 90°C | 6 | 93 | Electrical mortar-heater |

| 7 | None (solvent-free) | 0.03 | 80°C | 6 | 98 | Electrical mortar-heater |

| 8 | None (solvent-free) | 0.03 | 70°C | 6 | 98 | Optimal condition |

| 13 | None (solvent-free) | 0.00 | 70°C | 50 | 47 | No catalyst, low yield |

Table 1: Optimization of reaction conditions for the synthesis of this compound derivatives.

Substrate Scope and Product Yields

| Entry | Aromatic Aldehyde Substituent | Product Type | Reaction Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | 4-Chloro | Pyrimidoquinoline derivative | 6 | 98 | >300 |

| 2 | 4-Nitro | Pyrimidoquinoline derivative | 4 | 94 | 282–284 |

Table 2: Representative examples of derivatives synthesized using Fe3O4@nano-cellulose/Sb(V) catalyst.

Mechanistic Insights and Catalytic Role

- The catalyst Fe3O4@nano-cellulose/Sb(V) acts as a Lewis acid, activating carbonyl groups and facilitating nucleophilic attack by thiourea derivatives.

- The solvent-free condition and use of a magnetic nano-catalyst improve reaction kinetics and simplify purification.

- The vinyl group introduction occurs via condensation with aldehyde or vinyl precursors, followed by cyclization to form the pyrimidine ring system.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Condition | Yield (%) | Reaction Time | Environmental Aspect | Reusability |

|---|---|---|---|---|---|

| Biginelli-type reaction with Bi(NO3)3·5H2O or ZrCl4 | Lewis acid catalysis, solvent-free | Good (up to 90%) | 10–20 min | Solvent-free, mild temp | Not reported |

| Stepwise condensation with sodium methylate | Reflux in methanol/ethanol | Moderate to good (70–85%) | Several hours | Uses solvents, base | Not applicable |

| Fe3O4@nano-cellulose/Sb(V) catalyst | Magnetic nano-catalyst, solvent-free, 70°C | Excellent (up to 98%) | 6 min | Green, catalyst recyclable | Up to 4 cycles |

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals are grown via slow evaporation, and diffraction data collected at 295 K. SHELXL refines atomic positions, accounting for disorder (e.g., in perchlorate salts) .

- NMR Analysis : Assign peaks using - and -NMR. The vinyl proton resonates at δ 5.0–6.5 ppm (doublets), while the thioxo group affects deshielding of adjacent carbons (~δ 170–180 ppm for C=S) .

Advanced Consideration : For disordered structures (e.g., co-crystallized solvents), use SQUEEZE in PLATON to model electron density .

What mechanisms underlie the biological activity of this compound, and how do substituents influence target interactions?

Advanced Research Focus

The thioxo and vinyl groups are critical for binding. For example:

- Thioxo group : Forms hydrogen bonds with enzyme active sites (e.g., DNA ligase IV inhibition in SCR7 analogs) .

- Vinyl substituent : Enhances π-π stacking with aromatic residues in targets like COX-2 .

Methodological Insight : Perform molecular docking (AutoDock Vina) using crystal structures (PDB) to predict binding modes. Validate via mutagenesis studies .

How should researchers address contradictions in reported biological activity data?

Advanced Research Focus

Discrepancies may arise from:

- Purity : Use HPLC (≥95% purity) and certified reference materials to standardize assays .

- Assay Conditions : Varying pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter activity.

- Metabolic Stability : Evaluate oxidative desulfurization by FMO/P450 enzymes, which may deactivate the compound .

Example : Inh 1 (a structural analog) showed species-dependent metabolism, emphasizing the need for cross-species validation .

What computational approaches are effective in predicting the stability and reactivity of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict tautomeric preferences (e.g., thione vs. thiol forms).

- MD Simulations : Simulate solvation effects in water/DMSO to assess stability under experimental conditions .

How do structural modifications at the 6-position impact biological activity?

Q. Structure-Activity Relationship (SAR) Focus

- Electron-Withdrawing Groups (e.g., 3-Iodophenyl) : Enhance binding to hydrophobic enzyme pockets .

- Vinyl Group : Introduces rigidity, improving selectivity for targets like β-glucuronidase .

Q. Advanced Research Focus

- Disorder : Co-crystallized solvents or counterions (e.g., perchlorate) require multi-component refinement .

- Twinned Data : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .

How can metabolic pathways be characterized to improve pharmacokinetic profiles?

Q. Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.

- Key Pathways : Oxidative desulfurization (FMO-mediated) and vinyl group epoxidation .

What purification techniques are optimal for isolating this compound?

Q. Basic Research Focus

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves thioxo derivatives .

How does the compound’s stability vary under different experimental conditions?

Q. Methodology :

- Thermal Stability : TGA analysis (decomposition >200°C).

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Notes

- Data extrapolated from structurally analogous compounds due to limited direct studies on the vinyl derivative.

- Computational and experimental validations are recommended for novel applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.